1-(4-Methoxyphenoxy)propan-2-amine
Overview
Description
“1-(4-Methoxyphenoxy)propan-2-amine” is a compound with the molecular formula C10H15NO2 . It is used in organic synthesis and in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C10H15NO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 181.23 . It is a liquid at room temperature . The storage temperature is normal, and it should be kept in a dark place .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
1-(4-Methoxyphenoxy)propan-2-amine serves as a key intermediate in the synthesis of pharmaceutical compounds. For example, it has been used in the synthesis of optical active intermediates for (R,R)-formoterol, a well-known bronchodilator, through a process that includes steps like protecting the amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection (Wei Fan et al., 2008). Additionally, enzymatic strategies have been developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, highlighting the chemical's relevance in producing valuable precursors like Levofloxacin, an antimicrobial agent (Ángela Mourelle-Insua et al., 2016).
Development of Novel Materials
Research into the development of novel materials has also benefited from the use of this compound. For instance, its derivatives have been explored for their potential in creating antimicrobial agents, showcasing superior efficiency compared to currently used medicines in the medical field (I. Jafarov et al., 2019). Another study focused on the engineering of chiral porous metal-organic frameworks for enantioselective adsorption and separation, demonstrating the chemical's utility in enhancing the separation efficiency of racemic mixtures (Yongwu Peng et al., 2014).
Chemical Reactions and Synthesis
This compound is also instrumental in various chemical reactions and synthesis processes. Research has highlighted its role in the synthesis of tertiary amines, which have shown to inhibit carbon steel corrosion effectively, suggesting its utility in creating protective coatings and inhibitors for industrial applications (G. Gao et al., 2007). Moreover, its involvement in reactions for the synthesis of amide derivatives points towards its versatility in organic synthesis (I. Novakov et al., 2017).
Safety and Hazards
The compound is classified as a skin sensitizer (Category 1, 1A, 1B), and it may cause an allergic skin reaction (H317). It also causes serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Methoxyphenoxy)propan-2-amine are the Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , and Synaptic vesicular amine transporter . It also interacts with Alpha-1A adrenergic receptor and Alpha-2A adrenergic receptor . These targets play crucial roles in neurotransmission, affecting mood, cognition, and body function.
Mode of Action
This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction results in the inhibition of the Sodium-dependent dopamine transporter, Sodium-dependent serotonin transporter, and Synaptic vesicular amine transporter .
Biochemical Pathways
The compound affects the serotonin and dopamine pathways, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, affecting various downstream physiological and psychological processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission. By increasing the levels of serotonin and dopamine in the synaptic cleft, it can influence mood, cognition, and various bodily functions .
Biochemical Analysis
Cellular Effects
Molecular Mechanism
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
1-(4-methoxyphenoxy)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFNBPVBEYMDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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